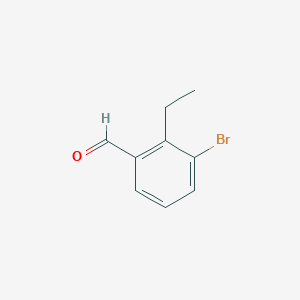

3-Bromo-2-ethylbenzaldehyde

Beschreibung

3-Bromo-2-ethylbenzaldehyde (CAS: 1258440-77-5) is a brominated aromatic aldehyde featuring an ethyl substituent at the 2-position and a bromine atom at the 3-position of the benzene ring . The ethyl group introduces steric bulk and electron-donating inductive effects, distinguishing it from analogues with hydroxyl, nitro, or additional halogen substituents.

Eigenschaften

IUPAC Name |

3-bromo-2-ethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEMVIXTIJUDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethylbenzaldehyde can be achieved through several methods. One common method involves the bromination of 2-ethylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-ethylbenzaldehyde may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-ethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 3-Bromo-2-ethylbenzoic acid.

Reduction: 3-Bromo-2-ethylbenzyl alcohol.

Substitution: 3-Methoxy-2-ethylbenzaldehyde (when using sodium methoxide).

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-ethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-ethylbenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the aldehyde group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-hydroxybenzaldehyde (CAS: Not explicitly listed)

- Structural Differences : Replaces the ethyl group with a hydroxyl (-OH) substituent at the 2-position.

- Synthesis: Synthesized via reflux of 2-bromophenol with MgCl₂, paraformaldehyde, and triethylamine in THF .

- Key Properties :

- Applications :

- Comparison : The hydroxyl group enhances hydrogen-bonding capacity and metal coordination, unlike the ethyl group in 3-Bromo-2-ethylbenzaldehyde, which may prioritize lipophilicity and steric effects in reactions.

3-Bromobenzaldehyde (CAS: 3132-99-8)

- Structural Differences : Lacks the ethyl group, featuring only a bromine at the 3-position.

- Safety Profile : Classified as harmful if swallowed or inhaled, requiring stringent handling precautions (e.g., skin/eye washing, medical attention upon ingestion) .

- However, 3-Bromo-2-ethylbenzaldehyde’s ethyl substituent may stabilize the aldehyde group electronically and sterically, altering reaction pathways.

4-Bromo-3-nitrobenzaldehyde and 2,6-Dibromobenzaldehyde

- Structural Differences: 4-Bromo-3-nitrobenzaldehyde: Nitro (-NO₂) and bromo substituents at the 3- and 4-positions. 2,6-Dibromobenzaldehyde: Two bromine atoms at the 2- and 6-positions.

- Key Properties :

- Nitro groups are strongly electron-withdrawing, activating the ring for nucleophilic attacks but deactivating for electrophilic substitutions.

- Multiple halogens increase molecular weight and polarity.

- Comparison : 3-Bromo-2-ethylbenzaldehyde’s ethyl group provides electron-donating effects, opposing the nitro group’s electron withdrawal. This difference would influence regioselectivity in further functionalization.

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (CAS: Not explicitly listed)

2-Bromo-3-chlorobenzaldehyde (CAS: 74073-40-8)

- Structural Differences : Contains bromine and chlorine at the 2- and 3-positions, respectively.

- Safety Profile : Classified as harmful (H302) with warnings for oral toxicity .

- Comparison : The dual halogenation enhances electrophilicity compared to 3-Bromo-2-ethylbenzaldehyde, making it more reactive in cross-coupling reactions. The ethyl group’s electron-donating effect may moderate such reactivity.

Biologische Aktivität

3-Bromo-2-ethylbenzaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3-Bromo-2-ethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9BrO. It features a bromine atom and an ethyl group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 3-Bromo-2-ethylbenzaldehyde exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : Some investigations have reported cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms through which 3-Bromo-2-ethylbenzaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the bromine atom may enhance its interaction with biological targets, such as enzymes or receptors involved in disease pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Anti-inflammatory | Decreased inflammatory markers |

Case Study: Cytotoxicity Against Cancer Cell Lines

In a notable study, 3-Bromo-2-ethylbenzaldehyde was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant cell death in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells when treated with this compound at specific concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Mechanistic Insights

Further investigations into the anti-inflammatory mechanisms revealed that 3-Bromo-2-ethylbenzaldehyde could modulate inflammatory pathways by downregulating pro-inflammatory cytokines. This suggests a dual role in both antimicrobial and anti-inflammatory responses, making it a candidate for further therapeutic exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.